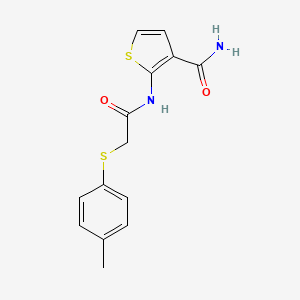![molecular formula C15H13ClFNO2S B2857739 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034421-63-9](/img/structure/B2857739.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound Its structure features a thienopyridine core with chloro and fluorophenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized via a multi-step organic synthesis approach:
Starting Material: The process begins with the synthesis of the thieno[3,2-c]pyridine core.
Fluorophenoxy Substitution: The final step involves substituting the ethanone group with a 2-fluorophenoxy group through nucleophilic aromatic substitution, using potassium carbonate as the base in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods: Scaling up requires optimizing these reactions to ensure consistency and yield. This involves continuous flow synthesis methods, reducing reaction times and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The thienopyridine core can undergo oxidative cleavage using reagents like potassium permanganate.
Reduction: Catalytic hydrogenation may reduce the ketone group.
Substitution: The aromatic ring allows for electrophilic substitutions.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride.
Major Products Formed from These Reactions:
Oxidized derivatives of thienopyridine.
Reduced alcohol forms.
Substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
As a building block in the synthesis of complex organic molecules.
Use in developing novel compounds with potential pharmaceutical properties.
Biology:
Investigated for its potential as a biochemical tool in studying enzyme interactions and pathways.
Medicine:
Potential therapeutic agent in drug discovery, specifically targeting specific molecular pathways due to its unique structure.
Industry:
Utilized in designing new materials with specific electronic properties for use in electronics.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects: 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone interacts with biological targets primarily through binding interactions facilitated by its thienopyridine core and substituents. These interactions can inhibit enzyme functions or modify receptor activities.
Molecular Targets and Pathways Involved:
Enzyme inhibition via competitive binding.
Alteration of receptor-ligand interactions affecting signal transduction pathways.
Comparison with Similar Compounds
Thienopyridine derivatives like ticlopidine and clopidogrel.
Compounds with fluorinated aromatic rings such as fluoxetine.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2S/c16-14-7-10-8-18(6-5-13(10)21-14)15(19)9-20-12-4-2-1-3-11(12)17/h1-4,7H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLMYHUZOZDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-(oxan-4-yl)-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2857656.png)
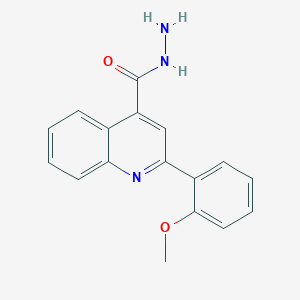
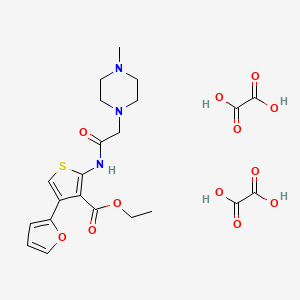
![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)
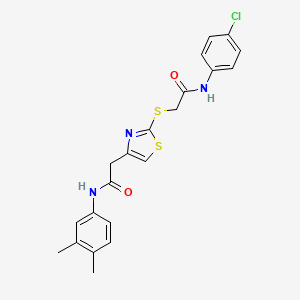
![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)
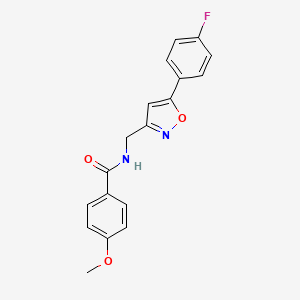
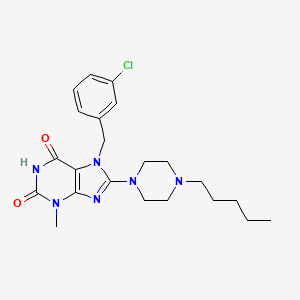
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)
![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2857671.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2857674.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2857675.png)
